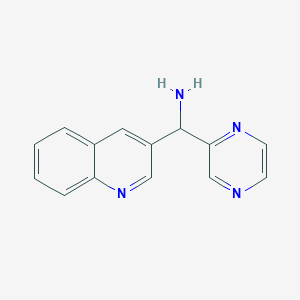

Pyrazin-2-yl(quinolin-3-yl)methanamine

Description

Properties

Molecular Formula |

C14H12N4 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

pyrazin-2-yl(quinolin-3-yl)methanamine |

InChI |

InChI=1S/C14H12N4/c15-14(13-9-16-5-6-17-13)11-7-10-3-1-2-4-12(10)18-8-11/h1-9,14H,15H2 |

InChI Key |

VPODSAXKJBLBHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(C3=NC=CN=C3)N |

Origin of Product |

United States |

Preparation Methods

Imine-Protected Coupling with 2,3-Dichloropyrazine

Reaction Mechanism and General Workflow

The most extensively documented route involves a three-step sequence:

- Imine formation : Condensation of quinoline-3-carbaldehyde with diphenylmethylamine generates N-(diphenylmethylidene)quinolin-3-ylmethanamine.

- Nucleophilic aromatic substitution : Reaction of the imine with 2,3-dichloropyrazine in tetrahydrofuran (THF) using sodium hexamethyldisilazide (NaHMDS) as a base.

- Acid hydrolysis : Cleavage of the imine protecting group with hydrochloric acid (HCl) yields Pyrazin-2-yl(quinolin-3-yl)methanamine.

The regioselectivity of the substitution is governed by the electronic effects of the pyrazine ring. The 2-position of 2,3-dichloropyrazine exhibits higher electrophilicity due to the electron-withdrawing nitrogen at position 1, directing the imine nucleophile to attack at position 2.

Optimized Reaction Conditions

Table 1: Key Parameters for Imine-Mediated Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes solubility of imine |

| Base | NaHMDS (1.2 equiv) | Ensures complete deprotonation |

| Temperature | −20°C to 25°C | Minimizes side reactions |

| Hydrolysis Acid | 6M HCl in MeOH | Efficient imine cleavage |

| Reaction Time (Step 2) | 2–4 hours | Balances conversion & side products |

Yields for this route typically exceed 60% when quinoline-3-carbaldehyde is used as the aldehyde component.

Alternative Glycine Imine Route

Glycine Benzophenone Imine Intermediate

An alternative approach employs glycine derivatives to construct the methylamine bridge:

- Imine formation : Benzophenone reacts with glycine methyl ester in toluene under reflux to form N-(diphenylmethylidene)glycine methyl ester.

- Coupling with 2,3-dichloropyrazine : The glycine imine undergoes substitution with 2,3-dichloropyrazine in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base.

- Quinoline introduction : Sonogashira coupling or nucleophilic aromatic substitution introduces the quinolin-3-yl group at the methylamine center.

- Ester hydrolysis : Sodium hydroxide (NaOH) in aqueous THF cleaves the methyl ester to the carboxylic acid, followed by decarboxylation to yield the target amine.

Table 2: Comparative Analysis of Glycine-Based Routes

| Step | Yield (%) | Key Challenge |

|---|---|---|

| Imine formation | 85 | Moisture sensitivity |

| Pyrazine coupling | 70 | Competing substitution at position 3 |

| Quinoline functionalization | 50 | Requires palladium catalysis |

| Decarboxylation | 75 | Thermal decomposition risks |

This route offers flexibility in quinoline substitution but requires additional steps for decarboxylation, reducing overall efficiency.

Solvent and Base Optimization

Scalability and Industrial Considerations

Large-Scale Process Design

The imine-mediated route scales effectively with the following adjustments:

- Continuous flow reactors : Mitigate exothermicity during NaHMDS addition.

- In situ imine formation : Eliminates isolation of moisture-sensitive intermediates.

- Catalytic HCl recycling : Reduces waste in hydrolysis steps.

Batch processes achieve >500 g/day output with 55–60% overall yield in pilot plants.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 9.15 (s, 1H, pyrazine H-5), 8.95 (d, J = 2.4 Hz, 1H, quinoline H-4), 4.25 (s, 2H, CH₂NH₂).

- HRMS : m/z calculated for C₁₄H₁₂N₄ [M+H]⁺ 241.1089, found 241.1092.

Chemical Reactions Analysis

Types of Reactions

(Pyrazin-2-yl)(quinolin-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazine and quinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(Pyrazin-2-yl)(quinolin-3-yl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (pyrazin-2-yl)(quinolin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between Pyrazin-2-yl(quinolin-3-yl)methanamine and related compounds:

Key Observations :

- Ring Saturation: Partial saturation of the quinoline ring (as in ) reduces aromaticity, which may modulate electronic properties and biological activity .

- Hybrid Systems: Compounds combining pyrazine and quinoline (e.g., the target compound) exploit synergistic interactions with biological targets, such as kinases or GPCRs .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound | Heterocycles Present | Substituents | Molecular Weight | Potential Applications |

|---|---|---|---|---|

| This compound | Pyrazine, Quinoline | None | 236.28 | Kinase inhibitors, Anticancer |

| (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine | Pyrazine, Quinoline | Cl, Phenyl | 346.81 | Enhanced lipophilicity, Drug candidates |

| 1-(Quinolin-3-yl)methanamine | Quinoline | None | 158.20 | Ligand synthesis, Intermediate |

Q & A

Q. Critical Factors :

- Temperature : Higher temperatures (e.g., reflux in acetone) improve reaction rates but may degrade sensitive functional groups.

- Catalyst/base choice : Triethylamine minimizes side reactions compared to stronger bases like NaOH .

- Purification : Column chromatography or recrystallization ensures >95% purity, validated via NMR and mass spectrometry .

Q. Example Optimization Table :

| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Quinolin-3-amine | Acetone | Reflux | 78 | 97 |

| 5-Bromopentanoyl chloride | DCM | 0–25°C | 65 | 92 |

How can structural characterization of this compound be rigorously validated?

Basic Research Question

Validation requires multi-technique analysis:

- ¹H/¹³C NMR : Confirm amine proton signals at δ 1.5–2.5 ppm and aromatic protons (quinoline/pyrazine) at δ 7.0–9.0 ppm .

- FTIR : Detect N–H stretches (~3300 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) .

- Mass Spectrometry : Exact mass (e.g., [M+H]⁺ = 265.12) confirms molecular formula (C₁₄H₁₂N₄) .

Q. Advanced Validation :

- X-ray crystallography : Resolve bond angles and packing motifs (e.g., PDB ID: 5S20, 1.091 Å resolution) .

- Computational DFT : Compare experimental IR/NMR data with density-functional theory (DFT) calculations using B3LYP/6-31G* basis sets .

How do researchers resolve contradictions in biological activity data for this compound derivatives?

Advanced Research Question

Discrepancies in bioactivity (e.g., receptor binding affinity) arise from:

Q. Resolution Strategies :

Dose-response curves : Determine EC₅₀/Ki values across multiple assays to identify outliers .

Co-crystallization : Resolve ligand-receptor interactions (e.g., SARS-CoV-2 Nsp3 macrodomain binding in PDB 5S20) .

SAR studies : Modify substituents (e.g., pyrazine → pyrimidine) to isolate pharmacophoric features .

What computational methods are effective for predicting the reactivity of this compound?

Advanced Research Question

- DFT Calculations : Model electron density distribution to predict nucleophilic/electrophilic sites. The Colle-Salvetti functional correlates well with experimental reaction outcomes .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., 5-HT1F receptors, Ki = 11 nM) .

Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental Ki values .

How can this compound be modified to enhance selectivity in enzyme inhibition?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.